Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate
CAS No.:
Cat. No.: VC17256843
Molecular Formula: C11H8FNO5
Molecular Weight: 253.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FNO5 |
|---|---|
| Molecular Weight | 253.18 g/mol |
| IUPAC Name | ethyl 4-fluoro-7-nitro-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H8FNO5/c1-2-17-11(14)9-5-6-7(12)3-4-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3 |
| Standard InChI Key | GFAYJPOZODWRMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2O1)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Nomenclature
Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate (IUPAC name: ethyl 4-fluoro-7-nitro-1-benzofuran-2-carboxylate) consists of a fused bicyclic benzofuran system. Key structural features include:
-
Fluorine at position 4, enhancing electronegativity and influencing molecular interactions .
-
Nitro group at position 7, contributing to electron-withdrawing effects and metabolic stability .
-
Ethyl carboxylate at position 2, providing ester functionality for further derivatization .
The molecular formula is , with a molecular weight of 253.18 g/mol. Its canonical SMILES representation is , reflecting the spatial arrangement of substituents.
Synthesis and Reaction Pathways
The synthesis of ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate involves multi-step reactions, as detailed below:
Nitration of 2-Fluorobenzonitrile
The precursor 2-fluoro-5-nitrobenzonitrile is synthesized via nitration of 2-fluorobenzonitrile using concentrated nitric and sulfuric acids under controlled conditions . The nitro group is introduced at the para position relative to the fluorine atom, driven by electronic and steric factors.
Cyclization with Ethyl Glycolate
The key benzofuran core is formed through nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-nitrobenzonitrile with ethyl glycolate. In the presence of potassium carbonate and DMF, the ortho-fluorine is displaced, followed by intramolecular cyclization to yield ethyl 3-amino-5-nitrobenzo[b]furan-2-carboxylate .
Reaction Conditions
Functionalization at C3 Position
The amine group at C3 is acylated using benzoyl chlorides to introduce diverse substituents. For example, treatment with 4-fluorobenzoyl chloride produces derivatives with enhanced antiproliferative activity .
Physicochemical Properties
The nitro and fluorine groups contribute to low aqueous solubility, limiting bioavailability. The ethyl ester enhances lipophilicity, facilitating membrane permeability .
Biological Activities and Mechanisms
Antiproliferative Activity
Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate derivatives exhibit potent activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 1.2 µM) . Mechanistic studies suggest:
-
Tubulin inhibition: Disruption of microtubule assembly by binding to the colchicine site .
-
Cell cycle arrest: G2/M phase arrest in treated cells, consistent with antimitotic effects .
Structure-Activity Relationships (SAR)
-
Nitro group: Essential for activity; reduction to amine abolishes potency .
-
Fluorine: Enhances binding affinity through hydrophobic interactions.
-
Ester moiety: Serves as a prodrug; hydrolysis to carboxylic acid improves solubility.
Applications in Drug Discovery
Anticancer Agents
Derivatives of this compound are being explored as third-generation tubulin inhibitors with reduced neurotoxicity compared to taxanes . Hybrid molecules combining benzo[b]furan and benzothiazole moieties show nanomolar potency .
Comparison with Structural Analogs
| Compound | Modifications | IC₅₀ (MCF-7) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 4-F, 7-NO₂, COOEt | 1.2 µM | 0.05 |
| 4-Fluoro-7-nitrobenzoic acid | COOH instead of COOEt | 3.8 µM | 0.20 |
| 7-Bromo-4-fluoro analog | Br instead of NO₂ | 5.6 µM | 0.10 |
The ethyl ester derivative exhibits superior potency but lower solubility compared to its carboxylic acid counterpart .
Future Directions
-
Prodrug optimization: Investigate esterase-sensitive prodrugs for targeted delivery.
-
Combination therapies: Evaluate synergy with checkpoint inhibitors.
-
In vivo studies: Assess pharmacokinetics in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume